[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
AM2201 6-hydroxyindole metabolite is a synthetic cannabinoid metabolite derived from AM2201. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis. AM2201 is known for its high affinity for cannabinoid receptors type 1 (CB1) and type 2 (CB2), making it a potent psychoactive substance . The 6-hydroxyindole metabolite is formed during the phase I metabolism of AM2201 by cytochrome P450 enzymes .
Scientific Research Applications
AM2201 6-hydroxyindole metabolite has several scientific research applications, including:
Forensic Chemistry: Used as a reference standard for the detection of AM2201 abuse in biological samples such as urine and blood.
Pharmacology: Studied for its interaction with cannabinoid receptors and its potential effects on the endocannabinoid system.
Toxicology: Used to study the metabolic pathways and toxicological effects of synthetic cannabinoids.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of synthetic cannabinoids and their metabolites.
Safety and Hazards
The safety data sheet for AM2201 6-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of AM2201 6-hydroxyindole metabolite are the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Mode of Action
AM2201 6-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them. It is a potent synthetic cannabinoid with Ki values of 1.0 and 2.6 nM for the CB1 and CB2 receptors, respectively . This interaction results in changes in the physiological processes regulated by these receptors.
Pharmacokinetics
It is known that it is an expected metabolite of am2201, suggesting that it would be detectable in blood and urine . The impact of the compound’s ADME properties on its bioavailability is currently unknown.
Result of Action
Given its interaction with the cb1 and cb2 receptors, it is likely to have effects on the physiological processes regulated by these receptors .
Biochemical Analysis
Biochemical Properties
AM2201 6-hydroxyindole metabolite interacts with central CB1 and peripheral CB2 receptors, with Ki values of 1.0 and 2.6 nM respectively .
Cellular Effects
Given its interaction with CB1 and CB2 receptors, it can be inferred that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it binds to CB1 and CB2 receptors, which may lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is an expected metabolite of AM2201, suggesting that it would be detectable in blood and urine .
Metabolic Pathways
AM2201 6-hydroxyindole metabolite is involved in phase I metabolism by cytochrome P450
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2201 6-hydroxyindole metabolite involves the hydroxylation of the indole ring of AM2201. This can be achieved through various synthetic routes, including:
Hydroxylation using Cytochrome P450 Enzymes: This biological method involves the use of cytochrome P450 enzymes to hydroxylate the indole ring at the 6-position.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to introduce a hydroxyl group at the 6-position of the indole ring.
Industrial Production Methods
Industrial production of AM2201 6-hydroxyindole metabolite is typically carried out in controlled laboratory settings due to the regulatory restrictions on synthetic cannabinoids. The process involves the synthesis of AM2201 followed by its hydroxylation using either enzymatic or chemical methods .
Chemical Reactions Analysis
Types of Reactions
AM2201 6-hydroxyindole metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents such as chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Comparison with Similar Compounds
AM2201 6-hydroxyindole metabolite can be compared with other synthetic cannabinoid metabolites such as:
JWH-018 6-hydroxyindole metabolite: Similar in structure and metabolic pathway, but differs in the alkyl chain length and binding affinity to cannabinoid receptors.
JWH-073 6-hydroxyindole metabolite: Similar in structure but differs in the alkyl chain length and metabolic profile.
AM2201 N-(4-hydroxypentyl) metabolite: Another metabolite of AM2201, differing in the position of the hydroxyl group on the alkyl chain.
The uniqueness of AM2201 6-hydroxyindole metabolite lies in its specific hydroxylation pattern, which may influence its pharmacological and toxicological properties .
Properties
IUPAC Name |
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNACCUUTICHKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017864 |
Source
|
Record name | AM2201 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-35-4 |
Source
|
Record name | AM2201 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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